molecular formula C6H6FN3O B14752874 5-Amino-6-fluoronicotinamide

5-Amino-6-fluoronicotinamide

Katalognummer: B14752874
Molekulargewicht: 155.13 g/mol
InChI-Schlüssel: LAHTWRKXIMOSMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-6-fluoronicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of nicotinamide, with modifications that include an amino group at the 5th position and a fluorine atom at the 6th position of the pyridine ring. This compound is particularly noted for its potential use in medicinal chemistry and as a building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-fluoronicotinamide typically involves the introduction of the amino and fluorine groups onto the nicotinamide scaffold. One common method includes the fluorination of 5-amino-nicotinamide using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6-fluoronicotinamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Wissenschaftliche Forschungsanwendungen

5-Amino-6-fluoronicotinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-6-fluoronicotinamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest or apoptosis in cancer cells . The fluorine atom enhances the compound’s binding affinity and selectivity for the target enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Aminonicotinamide: Similar structure but lacks the fluorine atom.

    5-Fluoronicotinamide: Similar structure but lacks the amino group.

    Nicotinamide: The parent compound without any modifications.

Uniqueness

5-Amino-6-fluoronicotinamide is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the amino group allows for further functionalization and interaction with biological targets.

Eigenschaften

Molekularformel

C6H6FN3O

Molekulargewicht

155.13 g/mol

IUPAC-Name

5-amino-6-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H6FN3O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,8H2,(H2,9,11)

InChI-Schlüssel

LAHTWRKXIMOSMH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1N)F)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.